![molecular formula C22H18N6O2 B5154558 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide](/img/structure/B5154558.png)
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide, also known as DQDB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been shown to bind to DNA and induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its biochemical and physiological effects, including its pharmacokinetics and pharmacodynamics.
Vorteile Und Einschränkungen Für Laborexperimente
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, its limited solubility in water and organic solvents can pose challenges for its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide, including the development of new synthetic methods for 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide derivatives with improved properties, the investigation of its potential applications in other fields such as catalysis and optoelectronics, and the exploration of its mechanism of action in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide for its use as a therapeutic agent.
Synthesemethoden
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide can be synthesized through a reaction between 2,3-diaminotoluene and 2,3-dichloroquinoxaline in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide. This synthesis method has been established as a reliable and efficient way to produce 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide in large quantities.
Wissenschaftliche Forschungsanwendungen
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In materials science, 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been used as a building block for the synthesis of novel organic materials with unique properties, such as high thermal stability and electrical conductivity. In analytical chemistry, 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
Eigenschaften
IUPAC Name |
4-[[3-(4-carbamoylanilino)quinoxalin-2-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2/c23-19(29)13-5-9-15(10-6-13)25-21-22(28-18-4-2-1-3-17(18)27-21)26-16-11-7-14(8-12-16)20(24)30/h1-12H,(H2,23,29)(H2,24,30)(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQYHLQBOBMYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)C(=O)N)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(4-Carbamoylanilino)quinoxalin-2-yl]amino]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.